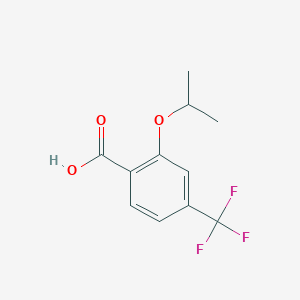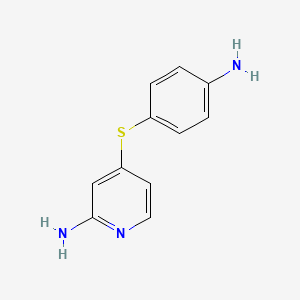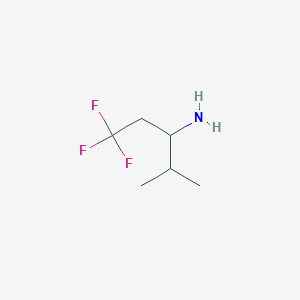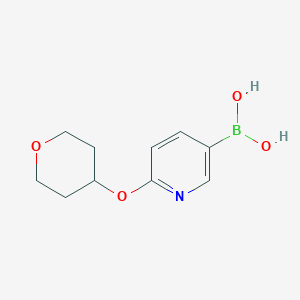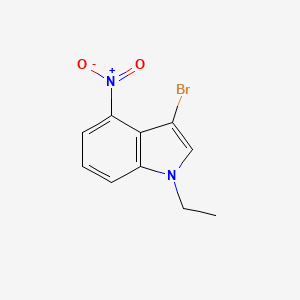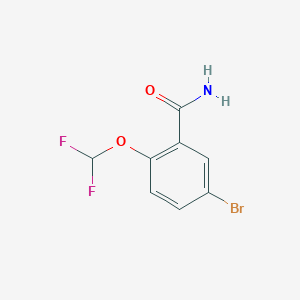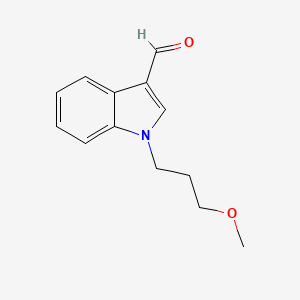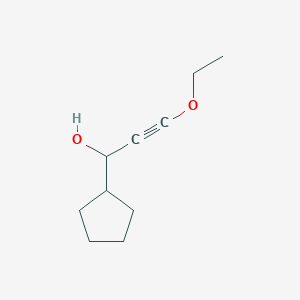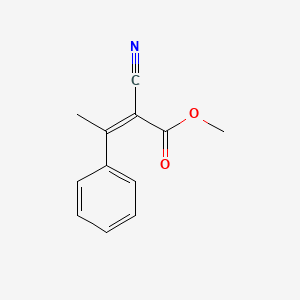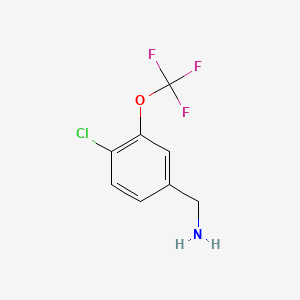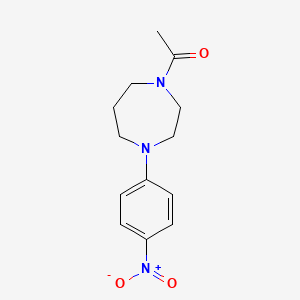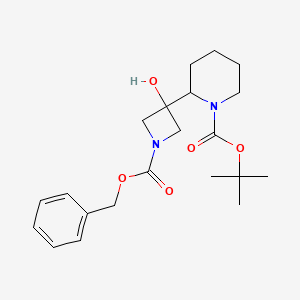![molecular formula C18H15FIN3O4 B1397987 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 871700-24-2](/img/structure/B1397987.png)
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Vue d'ensemble
Description
This compound, also known as 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, is a chemical with the molecular formula C18H15FIN3O4 . It has a molecular weight of 483.232 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is substituted with a cyclopropyl group, a 2-fluoro-4-iodophenyl group, and two methyl groups . The compound also contains a hydroxy group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Ring Closure Reactions : This compound undergoes ring closure reactions leading to various derivatives. Khattab, Tinh, and Stadlbauer (1996) discussed the cyclocondensation of N-substituted aminouracils with malonates to produce pyrido[2,3-d]pyrimidine-2,4,7-triones, which can undergo further reactions to yield other compounds (Khattab, Tinh, & Stadlbauer, 1996).
- One-Pot Synthesis : Brahmachari and Nayek (2017) developed a catalyst-free one-pot synthesis method for various pyrido[2,3-d]pyrimidine derivatives, highlighting its applicability in the synthesis of pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).
Molecular Modeling and Drug Design
- Anticancer Drug Development : Santana et al. (2020) conducted molecular modeling studies on chromene derivatives related to pyrido[2,3-d]pyrimidines, suggesting their potential as DNA intercalators and leads for anticancer drugs (Santana et al., 2020).
- Spiro-Cyclohexanetriones Studies : Low et al. (2004) explored the supramolecular structures of hexahydropyridopyrimidine-spiro-cyclohexanetriones, contributing to the understanding of molecular interactions critical in drug design (Low et al., 2004).
Synthesis and Antitumor Activity
- Pyrimidine Derivatives Synthesis : Gineinah, Nasr, Badr, and El-Husseiny (2013) synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their antitumor activity, offering insights into potential therapeutic applications (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Antioxidant Synthesis
- Synthesis and Antioxidant Activity : Cahyana, Liandi, and Zaky (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their antioxidant activity, demonstrating the compound's potential in developing antioxidant agents (Cahyana, Liandi, & Zaky, 2020).
Propriétés
IUPAC Name |
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FIN3O4/c1-8-14(24)13-15(21(2)16(8)25)23(12-6-3-9(20)7-11(12)19)18(27)22(17(13)26)10-4-5-10/h3,6-7,10,24H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHFXMZMCYWCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N(C1=O)C)N(C(=O)N(C2=O)C3CC3)C4=C(C=C(C=C4)I)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FIN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)
